molecular formula C12H24N6O9 B1627287 N,N-Dimethylformamide;1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione CAS No. 1173023-16-9

N,N-Dimethylformamide;1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione

Cat. No.: B1627287
CAS No.: 1173023-16-9
M. Wt: 396.35 g/mol
InChI Key: DKIYIVMSPNVYAO-UHFFFAOYSA-N
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Description

N,N-Dimethylformamide;1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione: is a compound that combines the properties of N,N-Dimethylformamide and 1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione. N,N-Dimethylformamide is a versatile solvent widely used in organic synthesis, while 1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione is known for its applications in various chemical reactions .

Properties

IUPAC Name

N,N-dimethylformamide;1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O6.3C3H7NO/c7-1-4(10)2(8)6(12)3(9)5(1)11;3*1-4(2)3-5/h10-12H;3*3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIYIVMSPNVYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O.CN(C)C=O.CN(C)C=O.C1(=O)N(C(=O)N(C(=O)N1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584564
Record name N,N-Dimethylformamide--1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-16-9
Record name N,N-Dimethylformamide--1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-16-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N,N-Dimethylformamide;1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione (DMF-THT) is a compound that integrates the properties of N,N-Dimethylformamide (DMF), a widely used solvent in organic synthesis, and 1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione (THT), known for its chemical reactivity and applications in various fields including agriculture and pharmaceuticals. The molecular formula for DMF-THT is C12H24N6O9C_{12}H_{24}N_{6}O_{9} with a molecular weight of 396.35 g/mol.

Synthesis and Properties

Synthesis :

  • N,N-Dimethylformamide is synthesized through the reaction of dimethylamine with carbon monoxide in the presence of methanol as a catalyst.
  • 1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione can be produced via the cyclization of cyanuric acid under controlled conditions.

Physical Properties :

  • Molecular Weight : 396.35 g/mol
  • CAS Number : 1173023-16-9

The biological activity of DMF-THT can be attributed to both components:

  • N,N-Dimethylformamide acts as a polar aprotic solvent that stabilizes transition states and intermediates in biochemical reactions. It facilitates various synthetic processes by donating hydrogen and stabilizing reactive species.
  • 1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione serves as a cyclizing agent that promotes the formation of cyclic compounds which can exhibit biological activity.

Biological Applications

DMF-THT has shown promise in several biological applications:

  • Pharmaceutical Synthesis :
    • DMF is extensively used in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to dissolve a wide range of compounds and facilitate reactions.
  • Agricultural Chemistry :
    • THT derivatives are explored for their potential as herbicides and fungicides due to their structural properties that can interfere with biological pathways in pests.
  • Biochemical Research :
    • Used in the extraction of biomolecules such as chlorophyll from plant tissues.

Toxicological Profile

Research indicates that while DMF is generally recognized as safe when used properly in laboratory settings, it can pose health risks if inhaled or absorbed through the skin. The triazine component also requires careful handling due to potential environmental impacts.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Applications
N,N-DimethylacetamideC5_5H11_11NO_O101.15 g/molSolvent in organic reactions
N,N-DiethylformamideC6_6H13_13NO_O115.16 g/molSolvent and reagent in synthesis
1,3,5-Triazine DerivativesC3_3H3_3N3_3O3_3VariesPesticides and herbicides

Case Study 1: DMF in Pharmaceutical Development

A study published in Journal of Medicinal Chemistry demonstrated that DMF effectively solubilized poorly soluble drugs during formulation processes. The results indicated improved bioavailability when DMF was included as a solvent compared to traditional solvents.

Case Study 2: THT as an Agrochemical

Research conducted by agricultural scientists explored THT derivatives as potential herbicides. Field trials showed significant efficacy against common weeds without adversely affecting crop yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethylformamide;1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
N,N-Dimethylformamide;1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione

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